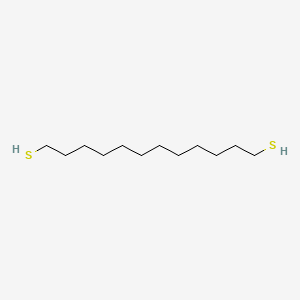

1,12-Dodecanedithiol

描述

Contextualization of Alkanedithiol Chemistry in Modern Materials Science

Alkanethiols are known to spontaneously form well-ordered, crystalline-like monolayers on the surfaces of noble metals, a phenomenon known as self-assembly. sigmaaldrich.com This process is driven by the strong affinity between sulfur and the metal surface, forming a stable, semi-covalent bond. sigmaaldrich.com The van der Waals forces between the alkane chains further contribute to the ordering of the monolayer. sigmaaldrich.com

In materials science, alkanedithiols serve as molecular linkers, capable of bridging two surfaces or nanoparticles. core.ac.uk Their ability to form self-assembled monolayers (SAMs) is utilized for surface passivation, corrosion resistance, and in the fabrication of molecular electronic devices. sigmaaldrich.comchemicalbook.com The length of the alkane chain is a critical parameter that influences the properties of these structures, such as the thickness and conductivity of the resulting molecular layer. aip.orgaip.org

Significance of 1,12-Dodecanedithiol as a Bifunctional Organic Building Block

This compound, with its two terminal thiol groups, is a prime example of a bifunctional organic building block. The thiol groups can form strong bonds with metal surfaces, making it an effective linker in various applications. The 12-carbon chain provides a well-defined length and flexibility, which is crucial for creating specific architectures at the nanoscale. For instance, it has been used to stabilize gold nanoclusters and to form protective SAMs on metal surfaces to prevent oxidation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₂₆S₂ |

| Molecular Weight | 234.47 g/mol |

| Boiling Point | 329.7°C |

| Melting Point | 31-32°C sigmaaldrich.com |

| Density | 0.92 g/cm³ |

| Molecular Length (extended) | 1.70 nm |

| IUPAC Name | dodecane-1,12-dithiol sigmaaldrich.com |

| CAS Number | 33528-63-1 sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Overview of Key Research Domains and Methodologies Involving this compound

Research involving this compound spans several key areas, primarily focused on its use in creating functional nanoscale structures. The methodologies employed are critical for controlling the assembly and properties of these structures.

Key Research Domains:

Self-Assembled Monolayers (SAMs): this compound readily forms SAMs on metal surfaces like gold and cobalt. chemicalbook.com These monolayers can act as protective coatings against corrosion and oxidation. chemicalbook.com The quality and structure of the SAMs are crucial for their performance.

Nanoparticle Functionalization and Assembly: The dithiol is used to link nanoparticles together, forming organized assemblies. core.ac.uk It also serves as a stabilizing agent for metal nanoparticles, such as gold nanoclusters.

Molecular Electronics: In the field of molecular electronics, this compound is used to create metal-molecule-metal junctions. eae.edu.eu The electrical conductance of these junctions is highly dependent on the length of the molecule, with longer chains generally exhibiting lower conductance. aip.orgnih.gov These junctions are fundamental components for potential molecular-scale electronic devices like transistors and diodes. eae.edu.eu

Common Research Methodologies:

Synthesis: The synthesis of this compound often involves the reaction of 1,12-dibromododecane (B1294643) with a sulfur source like thiourea (B124793), followed by hydrolysis. Purification is typically achieved through column chromatography.

Characterization of SAMs: Techniques such as conductive atomic force microscopy (CAFM) are used to measure the conductivity and topography of SAMs. beilstein-journals.org Raman spectroscopy can be employed to distinguish between thiols and disulfides, while cyclic voltammetry can indicate the presence of free thiol groups.

Analysis of Molecular Junctions: The electronic transport properties of single-molecule junctions are often investigated using techniques like scanning tunneling microscopy (STM). eae.edu.eu Theoretical methods, such as density functional theory (DFT) combined with non-equilibrium Green's function (NEGF) formalism, are used to calculate and understand the conductance of these junctions. aip.orgingentaconnect.com

Table 2: Research Domains and Methodologies for this compound

| Research Domain | Key Application | Common Methodologies |

| Self-Assembled Monolayers (SAMs) | Protective coatings, surface functionalization. chemicalbook.com | Conductive Atomic Force Microscopy (CAFM), Raman Spectroscopy, Cyclic Voltammetry. beilstein-journals.org |

| Nanoparticle Functionalization | Stabilizing nanoparticles, creating nanoparticle networks. core.ac.uk | Transmission Electron Microscopy (TEM), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), UV-Vis Spectroscopy. acs.org |

| Molecular Electronics | Creating molecular wires and junctions for electronic devices. eae.edu.eu | Scanning Tunneling Microscopy (STM), Density Functional Theory (DFT), Non-Equilibrium Green's Function (NEGF). aip.orgeae.edu.eu |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

属性

IUPAC Name |

dodecane-1,12-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26S2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUDVUDVVXAWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCS)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365833 | |

| Record name | 1,12-Dodecanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33528-63-1 | |

| Record name | 1,12-Dodecanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33528-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,12-Dodecanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dodecane-1,12-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1,12 Dodecanedithiol

Regioselective Synthesis and Functionalization of 1,12-Dodecanedithiol Derivatives

The selective functionalization of this compound, a molecule with two reactive thiol groups at either end of a twelve-carbon chain, is crucial for its application in constructing complex molecular architectures. Achieving regioselectivity—the ability to react with one thiol group while leaving the other untouched or available for subsequent reactions—is a significant synthetic challenge.

One common strategy involves the use of protecting groups to temporarily block one of the thiol groups. This allows for chemical modifications to be carried out on the unprotected thiol. Subsequent removal of the protecting group then reveals the second thiol for further reactions. This stepwise approach is essential for creating unsymmetrical molecules where each end of the dodecane (B42187) chain has a different functional group.

Another approach to regioselectivity is the synthesis of unsymmetrical disulfides. researchgate.netorganic-chemistry.orgd-nb.inforsc.orgbac-lac.gc.ca This can be achieved through methods like the reaction of a thiol with a sulfenyl derivative or by oxidative heterocoupling. d-nb.info For instance, one method involves the activation of a disulfide reagent with bromine at low temperatures to form a reactive sulfenyl bromide intermediate, which then reacts with a thiol to produce an unsymmetrical disulfide with high yields. organic-chemistry.org These methods are critical for applications where this compound is used as a linker, and precise control over its connectivity is required.

Furthermore, the synthesis of this compound itself can be achieved through various routes, often starting from 1,12-dodecanediol. liverpool.ac.uk A typical synthesis involves the conversion of the diol to a dihalide, such as 1,12-dibromododecane (B1294643), followed by a reaction with a sulfur source like thiourea (B124793) and subsequent hydrolysis to yield the dithiol.

Catalytic Approaches in this compound Production and Modification

Catalysis plays a vital role in both the synthesis and modification of this compound, offering more efficient and environmentally friendly alternatives to traditional stoichiometric methods.

In terms of production, biocatalysis has emerged as a promising approach. For example, whole-cell biotransformation using recombinant Escherichia coli has been employed to produce 1,12-dodecanediol, a precursor to the dithiol. nih.govnih.gov This method utilizes an alkane-inducible monooxygenase operon that can efficiently catalyze the terminal hydroxylation of alkanes. nih.govnih.gov While this produces the diol, subsequent chemical steps are still required to convert the hydroxyl groups to thiols. Direct catalytic thiolation of dodecane using hydrogen sulfide (B99878) over metal catalysts is another potential route, although it may produce a mixture of isomers.

Catalysts are also employed in the modification of this compound. For instance, metal-catalyzed reactions can be used to form metal-thiol complexes, which are important in various catalytic processes. The thiol groups of this compound can act as ligands, binding to metal centers and influencing the catalyst's activity and selectivity.

Tailored Derivatization Strategies for Specific Research Applications

The ability to precisely modify the structure of this compound allows for its application in a wide range of research areas, from materials science to nanotechnology.

Thiol-Ene Click Chemistry Incorporating this compound

Thiol-ene "click" chemistry is a highly efficient and versatile reaction that involves the addition of a thiol to an alkene. magtech.com.cnnih.govalfa-chemistry.com This reaction is characterized by its high yields, rapid reaction times, and tolerance of a wide variety of functional groups. nih.gov The reaction can be initiated by radicals (often through photoinitiation) or by nucleophiles. nih.govalfa-chemistry.com

In the context of this compound, the two thiol groups can react with two alkene-containing molecules, making it an excellent cross-linking agent. This is particularly useful in polymer chemistry for creating well-defined polymer networks and for surface modification. magtech.com.cnnih.gov The long, flexible dodecane chain provides spacing and flexibility to the resulting structures. The radical-mediated mechanism proceeds via an anti-Markovnikov addition, ensuring the formation of a specific regioisomer. alfa-chemistry.com

Ligand Exchange Reactions in Inorganic Systems

The thiol groups of this compound readily bind to the surfaces of metal nanoparticles, making it a key component in the field of nanoscience. tue.nl Ligand exchange reactions, where existing ligands on a nanoparticle surface are replaced by this compound, are a common method for functionalizing nanoparticles. tue.nl

This process is crucial for several reasons. It can be used to stabilize nanoparticles, preventing their aggregation. The nature of the ligand shell also influences the nanoparticle's properties, such as its solubility and reactivity. For example, replacing hydrophobic ligands with hydrophilic ones can make nanoparticles dispersible in water. tue.nl Furthermore, this compound can act as a linker, bridging two nanoparticles together to form organized assemblies. conicet.gov.arcore.ac.uk The rate and extent of ligand exchange can be influenced by factors such as the solvent, temperature, and the nature of the initial ligands on the nanoparticle surface. tue.nlnih.gov

Mechanistic Studies of this compound Reaction Pathways

Understanding the mechanisms of reactions involving this compound is essential for controlling the outcome of its chemical transformations. The primary reactivity of this compound stems from the properties of its two terminal thiol (-SH) groups.

The thiol groups can undergo a variety of reactions, including oxidation to form disulfides, and nucleophilic substitution. The S-H bond can be cleaved, and the resulting thiolate anion is a strong nucleophile. This nucleophilicity is central to its role in ligand exchange reactions and thiol-ene click chemistry. alfa-chemistry.comtue.nl

In the context of self-assembled monolayers (SAMs) on metal surfaces, particularly gold, the sulfur atoms of this compound form strong covalent bonds with the metal. Studies have investigated the orientation of the molecule on the surface, with some suggesting an upright configuration where one thiol binds to the surface and the other is exposed, while other studies have proposed a looped configuration where both thiols bind to the surface. rri.res.in

Computational studies have also been employed to understand the vibrational properties and geometry of this compound and its interactions with other molecules and surfaces. researchgate.netrsc.org These theoretical investigations complement experimental findings and provide a deeper understanding of the molecule's behavior at the atomic level.

Supramolecular Assembly and Nanostructure Fabrication Utilizing 1,12 Dodecanedithiol

Self-Assembled Monolayers (SAMs) of 1,12-Dodecanedithiol

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. The formation of SAMs using dithiols like this compound involves the chemisorption of the thiol groups onto a substrate, leading to a densely packed molecular layer.

Fundamental Formation Mechanisms on Metal Surfaces (e.g., Gold, Copper, Palladium)

The formation of this compound SAMs is primarily driven by the strong affinity of sulfur for noble metals. sigmaaldrich.com On gold surfaces, the thiol groups of this compound readily chemisorb, forming a stable gold-sulfur bond with an interaction energy of approximately 45 kcal/mol. sigmaaldrich.com This process can lead to two main configurations: a "looping" phase, where both thiol groups bind to the surface, and a "standing-up" phase, where one thiol group binds to the surface, leaving the other available for further functionalization. eag.com The kinetics of SAM formation are influenced by factors such as the concentration of the dithiol solution, immersion time, and temperature. wikipedia.org While the initial adsorption is rapid, the reorganization into a well-ordered monolayer can take several hours. sigmaaldrich.comwikipedia.org

On copper surfaces, alkanethiols form SAMs through the covalent linking of copper and sulfur atoms. mdpi.com These monolayers can act as protective barriers against oxidation and corrosion. researchgate.netharvard.edu The presence of oxygen can influence the formation and barrier properties of these SAMs. researchgate.net For palladium, studies on the related 1-dodecanethiol (B93513) show that it undergoes S-deprotonation to form a thiolate on the surface of palladium nanoparticles, which then self-assembles into a highly ordered structure. researchgate.net The interaction between thiol groups and palladium is also well-documented. researchgate.net

Structural Ordering and Conformational Analysis within Self-Assembled Layers

The structural ordering of this compound within a SAM is a result of the interplay between the molecule-substrate interaction and the van der Waals interactions between the alkyl chains. sigmaaldrich.com On Au(111) surfaces, alkanethiol SAMs typically form a (√3 × √3)R30° structure, with the alkyl chains tilted approximately 30 degrees from the surface normal to maximize intermolecular interactions. sigmaaldrich.com However, dithiol SAMs often exhibit less long-range order compared to their monothiol counterparts. nsf.gov

Vibrational spectroscopy studies, such as High-Resolution Electron Energy Loss Spectroscopy (HREELS), have shown that this compound monolayers on Au(111) are somewhat disordered. acs.org The spectra indicate the presence of both dipole-active modes and impact-active modes, suggesting a mix of ordered and disordered domains. acs.org The longer chain of this compound may allow for the formation of more ordered folded structures compared to shorter dithiols. acs.org Computational studies on similar dithiol systems, like biphenyldithiol on Au(111), have identified energetically favorable herringbone-type packing configurations. nih.govcaltech.edu

Influence of Substrate Morphology and Pretreatment on SAM Formation

The morphology and pretreatment of the substrate play a crucial role in the quality of the resulting SAM. A clean and smooth substrate is essential for the formation of a well-ordered monolayer. fiveable.mesigmaaldrich.com Common cleaning methods include solvent rinsing, plasma treatment, and UV/ozone exposure. fiveable.me For gold substrates, an adhesion layer of titanium or chromium is often used to prevent delamination. sigmaaldrich.com

The crystallinity and orientation of the substrate also affect SAM formation. For instance, octadecanethiol forms larger coherent domains on Au(111) compared to Au(100). acs.org Pretreatment of copper surfaces with phosphoric acid has been shown to create a 3D network of interconnected nanosheets, which, when modified with 1-dodecanedithiol, forms a 3D hydrophobic barrier that enhances corrosion resistance. mdpi.com This pretreatment turns a 2D SAM into a more durable 3D structure. mdpi.com

Long-Term Stability and Durability Investigations of this compound SAMs

The stability of SAMs is critical for their practical applications. The strong gold-sulfur bond provides inherent stability to this compound SAMs on gold. sigmaaldrich.com However, the nature of this bond in SAMs formed from dithiol precursors has been a subject of investigation. Some studies suggest that in SAMs formed from solution deposition, the interaction may be physisorbed rather than chemisorbed, with the thiol hydrogen being retained. nsf.gov This is in contrast to the chemisorbed bonds consistently formed in solution-phase measurements where an excess of molecules around high-energy gold sites facilitates the cleavage of the S-H bond. nsf.gov

On copper, 1-dodecanedithiol SAMs provide protection against corrosion, and their durability can be enhanced by substrate pretreatment. mdpi.com The 3D nanostructures formed after phosphoric acid treatment exhibit increased durability in NaCl solution due to the thick protective layer and the release of excess dithiol molecules into the cavities. mdpi.com

Table 1: Factors Affecting SAM Stability and Durability

| Factor | Influence on Stability and Durability |

|---|---|

| Bonding Nature | The strength of the molecule-substrate bond (e.g., Au-S) is a primary determinant of stability. sigmaaldrich.com The debate between physisorption and chemisorption in dithiol SAMs has implications for long-term adhesion. nsf.gov |

| Substrate Pretreatment | Chemical treatments, like with phosphoric acid on copper, can create 3D structures that enhance durability and corrosion resistance. mdpi.com |

| Molecular Packing | Densely packed monolayers with strong intermolecular van der Waals forces exhibit greater stability. sigmaaldrich.com |

| Environmental Conditions | Exposure to air and corrosive environments can lead to oxidation and degradation of the SAM and the underlying substrate. harvard.edu |

Advanced Spectroscopic and Microscopic Probes for SAM Architecture Elucidation (e.g., HREELS, XPS, STM, AFM)

A variety of advanced analytical techniques are employed to characterize the structure and properties of this compound SAMs.

High-Resolution Electron Energy Loss Spectroscopy (HREELS): HREELS is a powerful tool for studying the vibrational modes of adsorbates on surfaces, providing insights into molecular conformation and orientation. princeton.edursc.org Studies on this compound on Au(111) have used HREELS to assess the degree of order within the monolayer. acs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of the surface. It can discriminate between the "looping" and "standing-up" phases of dithiols on a surface. eag.com XPS has also been used to monitor the oxidation of copper surfaces protected by alkanethiol SAMs and to confirm the presence of aromatic thiol adlayers on copper even after immersion in alkaline solutions. harvard.edursc.org

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): STM and AFM provide real-space images of the SAM surface with atomic or molecular resolution. These techniques are essential for visualizing the packing arrangement, domain structure, and defects within the monolayer. nsf.gov While long-range order can be challenging to observe in dithiol SAMs, high-resolution STM and AFM can still provide valuable molecular-level structural information. nsf.gov

Nanoparticle Functionalization and Directed Assembly via this compound

The ability of this compound to act as a bifunctional linker is extensively utilized in the functionalization and assembly of nanoparticles. The thiol groups at either end of the molecule can bind to the surface of metal nanoparticles, creating a bridge between them.

This compound is widely used to functionalize gold nanoparticles. acs.orggoogle.com The thiol groups form strong bonds with the gold surface, creating a stable organic layer around the nanoparticle. This functionalization can be used to control the interparticle spacing and to assemble nanoparticles into larger, ordered structures. osti.govresearchgate.net The flexible nature of the dodecyl chain in this compound allows for the formation of networked gold nanoparticle films that have been investigated for their vapor sensing properties. acs.org

The directed assembly of nanoparticles using dithiol linkers is a powerful bottom-up approach for creating nanostructures with specific properties. monash.edu By controlling the concentration of the linker molecule, the size and dimensionality of the resulting nanoparticle assemblies can be manipulated. monash.edu For instance, this compound can be used to link gold nanoparticles into one-dimensional chains or more complex three-dimensional networks. This process is fundamental to the creation of plasmonic structures and materials for applications in sensing and electronics. acs.orgmonash.edu The aggregation of gold nanoparticles induced by dithiol linkers can also be a reversible process, with oxidation of the dithiolate linkers leading to the disassembly of the aggregates. mattlawgroup.org

Table 2: Research Findings on this compound in Nanotechnology

| Research Area | Key Finding |

|---|---|

| SAM on Au(111) | HREELS analysis shows this compound forms a somewhat disordered monolayer, with its longer chain potentially allowing for more organized folded structures compared to shorter dithiols. acs.org |

| Corrosion Protection | Pretreatment of copper with phosphoric acid followed by this compound SAM formation creates a 3D protective barrier with enhanced durability. mdpi.com |

| Nanoparticle Linking | The flexible this compound linker is used to create networked gold nanoparticle films for chemiresistor sensors, with the film's flexibility impacting its response characteristics. acs.org |

| Directed Assembly | Dithiol linkers like this compound are instrumental in the self-assembly of gold nanoparticles into controlled superstructures with predictable geometries. monash.edu |

Role as Capping Agent and Ligand in Nanoparticle Synthesis and Stabilization

This compound (DDT) plays a significant role as a capping agent and stabilizing ligand in the synthesis of various metal nanoparticles. Capping agents are crucial for controlling the growth of nanoparticles, preventing their aggregation, and stabilizing them in colloidal solutions. researchgate.netresearchgate.netfrontiersin.org The two terminal thiol (-SH) groups of this compound can bind strongly to the surface of metal nanoparticles, forming a protective self-assembled monolayer (SAM). This binding passivates the nanoparticle surface, preventing uncontrolled growth and agglomeration, which is essential for obtaining nanoparticles with a uniform size and shape. rsc.org

The long twelve-carbon alkyl chain of this compound provides steric hindrance, further contributing to the stability of the nanoparticles in a colloidal state. rsc.org This stabilization is critical for the synthesis of a wide range of nanoparticles, including those made of gold (Au) and silver (Ag). For instance, research has shown its use in creating stable gold nanoclusters. While much of the foundational work has been done with the monothiol counterpart, 1-dodecanethiol (DT), the principles of surface binding and stabilization are directly applicable to dithiols like this compound. nih.gov The choice of capping agent is known to significantly influence the final properties of the nanoparticles, such as their size, shape, and surface chemistry. researchgate.netd-nb.info

In the synthesis process, the concentration and type of capping agent are key parameters that can be tuned to control the final characteristics of the nanoparticles. d-nb.info The use of alkanethiols, including dithiols, is a well-established method for producing stable and well-defined nanoparticle systems. rsc.org For example, in the synthesis of lead sulfide (B99878) (PbS) nanoparticles, while 1-dodecanethiol was used, the study highlights how the choice of ligand dictates the final particle size and shape. mdpi.com Similarly, this compound's ability to form robust SAMs on metal surfaces is a key factor in its effectiveness as a stabilizing agent.

Interparticle Cross-linking and Formation of Nanocluster Superlattices

A primary application of this compound in nanotechnology is its use as a molecular linker to connect individual nanoparticles into larger, organized assemblies known as nanocluster superlattices. acs.org The presence of a thiol group at both ends of the molecule allows it to bridge two adjacent nanoparticles, effectively "stitching" them together. This cross-linking process is fundamental to the creation of two-dimensional (2D) and three-dimensional (3D) nanoparticle networks. researchgate.net

This technique has been successfully used to cross-link gold nanoparticles (GNPs) to form thin films. researchgate.netuni-hamburg.de The resulting networked structures exhibit collective properties that are different from those of the individual nanoparticles. The interparticle distance, which is dictated by the length of the this compound linker, is a critical parameter that influences the electronic and optical properties of the superlattice. acs.org

Research has explored the formation of these superlattices through methods like layer-by-layer assembly, where nanoparticles and this compound are deposited alternately. conicet.gov.ar This allows for precise control over the thickness and structure of the resulting film. Studies have shown that the flexibility of the this compound linker plays a significant role in the properties of the final material. uni-hamburg.deacs.org For example, flexible linkers can allow for film swelling upon exposure to certain vapors, a property utilized in chemiresistive sensors. uni-hamburg.de The ability to form these ordered arrays is not limited to gold nanoparticles and can be extended to other nanomaterials like magnetic particles and quantum dots. researchgate.net

Table 1: Research Findings on this compound in Nanoparticle Cross-linking

| Nanoparticle Type | Linker Molecule | Assembly Method | Key Finding |

| Gold Nanoparticles (GNPs) | This compound | Layer-by-layer spin-coating | Enables rapid fabrication of films several tens of nanometers thick. researchgate.net |

| Alkanethiol-stabilized GNPs | This compound | Self-assembly | The flexibility of the linker influences the sensing behavior of the resulting film. uni-hamburg.deacs.org |

| Gold Nanoparticles | This compound | Layer-by-layer self-assembly | Film thickness and structure influence the vapor response of dithiol-linked Au nanoparticle films. conicet.gov.ar |

| Thiol-capped gold nanoparticles | Dithiol crosslinking ligands | Self-assembly at air-water interface | Interparticle spacing is influenced by both the ligand shell and the length of the crosslinking molecule. acs.org |

Tailoring Nanoparticle Properties through this compound Surface Modification

The surface of a nanoparticle dictates its interaction with the surrounding environment and ultimately determines its physical and chemical properties. Modifying the surface of nanoparticles with this compound is a powerful strategy to tailor these properties for specific applications. ipme.ru The formation of a self-assembled monolayer of this compound on a nanoparticle's surface can alter its solubility, stability, and electronic characteristics.

One of the key properties that can be tuned is the electrical conductivity of nanoparticle assemblies. By cross-linking gold nanoparticles with this compound, conductive pathways for electron tunneling can be created between the nanoparticle cores. researchgate.net The conductivity of these films is highly dependent on the interparticle spacing, which is controlled by the length of the dithiol linker. For instance, films cross-linked with this compound have shown ohmic conductivities. researchgate.net

Furthermore, the surface modification can impact the sensing capabilities of nanoparticle-based devices. uni-hamburg.de For example, chemiresistors made from gold nanoparticles cross-linked with flexible this compound respond to analytes with an increase in resistance, which is attributed to the swelling of the film. acs.org This is in contrast to films made with more rigid linkers. uni-hamburg.deacs.org This demonstrates that the choice of linker molecule is crucial in designing sensors with specific response characteristics. The ability to functionalize surfaces with well-defined molecular layers is a cornerstone of creating advanced materials with tailored functionalities. rug.nl

Colloidal Stability and Controlled Self-Organization of this compound-Capped Nanoparticles

Colloidal stability is a prerequisite for the controlled self-organization of nanoparticles into well-defined superstructures. rsc.org Nanoparticles capped with this compound exhibit enhanced stability in non-polar solvents, which prevents their irreversible aggregation and allows for their assembly into ordered arrays. rsc.orgnih.gov The long alkyl chain of the dithiol provides a steric barrier that keeps the particles dispersed. rsc.org

The controlled self-organization of these stabilized nanoparticles can be achieved through various methods, including solvent evaporation, where a dispersion of the nanoparticles is slowly dried on a substrate. rsc.org As the solvent evaporates, the nanoparticles self-assemble into close-packed structures, often forming highly ordered 2D hexagonal arrays. uni-hamburg.de The bifunctional nature of this compound can further guide this assembly process by forming bridges between particles, leading to the formation of robust, cross-linked networks. researchgate.net

The ability to control the self-organization process is critical for the fabrication of functional devices. For example, the precise arrangement of nanoparticles in a film determines its electronic and optical properties. uni-hamburg.de By carefully controlling the synthesis and stabilization of nanoparticles with this compound, and by managing the conditions of self-assembly, it is possible to create materials with novel and predictable functionalities. rsc.org Research into the colloidal stability of nanoparticles in various solvent systems continues to provide insights into how to best control their assembly for advanced applications. nih.gov

Electronic and Optoelectronic Research Applications of 1,12 Dodecanedithiol Systems

Molecular Junctions and Charge Transport Phenomena

The study of 1,12-dodecanedithiol in molecular junctions provides critical insights into the fundamental principles of charge transport through single molecules. These junctions, typically consisting of a single molecule or a self-assembled monolayer (SAM) bridging two electrodes, are the basic building blocks of molecular electronics.

Fabrication and Characterization of Metal-Molecule-Metal Architectures

The creation of reliable metal-molecule-metal (M-M-M) junctions is a foundational step in molecular electronics research. ualberta.ca For this compound, the most common architecture involves self-assembled monolayers (SAMs) on gold (Au) surfaces. The strong affinity of the sulfur atoms in the terminal thiol (-SH) groups for gold facilitates the formation of a robust, chemisorbed Au-S bond. nih.govrug.nl

Several techniques are employed to fabricate and study these junctions:

Break Junction Techniques: Mechanically controllable break junctions (MCBJ) and scanning tunneling microscopy break junctions (STM-BJ) are widely used to trap a single molecule between two freshly exposed electrode tips. acs.orgbeilstein-journals.orgmdpi.com These methods allow for the repeated formation and breaking of thousands of individual molecular junctions, enabling statistical analysis of their conductive properties. acs.orgnih.gov The MCBJ technique, in particular, offers high stability and precise control over the electrode separation. beilstein-journals.org

Conducting Probe Atomic Force Microscopy (CP-AFM): This method involves contacting a SAM on a metal substrate with a metal-coated AFM tip, creating a junction containing a small number of molecules (e.g., ~75). nih.gov It is a reliable method for fundamental studies of electron transfer and allows for the unique ability to vary the load on the molecular contact. nih.gov

Large-Area Junctions: For practical applications, fabricating larger, more stable junctions is crucial. One successful method involves processing molecular junctions in the holes of a lithographically patterned photoresist, using a conducting polymer interlayer (like PEDOT:PSS) between the SAM and the top metal electrode. rug.nlresearchgate.net This technique can produce reliable junctions with diameters up to 100 µm and yields approaching 100%. rug.nlresearchgate.net

Characterization of these junctions involves measuring their current-voltage (I-V) characteristics to determine conductance. nih.govrug.nl Due to microscopic variations, statistical analysis is essential. acs.org Spectroscopic methods like ultraviolet photoelectron spectroscopy (UPS) and high-resolution electron energy loss spectroscopy (HREELS) are used to probe the structural and electronic properties of the assembled monolayers, revealing details about molecular orientation and film quality. acs.orgacs.org

Electron Tunnelling Mechanisms through this compound Bridges

For saturated molecules like this compound, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is large, typically around 8-10 eV. rug.nl Since the Fermi level of the metal electrodes lies within this gap, the dominant charge transport mechanism is non-resonant electron tunneling, also described as superexchange. rug.nlacs.orgnih.govingentaconnect.com

Key findings supporting this mechanism include:

The conductance is independent of temperature, a hallmark of tunneling. acs.orgnih.govresearchgate.net

Current-voltage (I-V) curves for these junctions can be accurately described by the Simmons tunneling model. acs.orgnih.govresearchgate.net

The transport is considered to be "through-bond," with electrons tunneling via the covalent sigma (σ) bonds of the alkane backbone. acs.orgrug.nlscispace.com

The insulating nature of the alkane chain means that the tunneling current decreases exponentially as the length of the molecule increases. rug.nl

Interfacial Electronic Structure and Metal/Molecule Electrical Matching

The precise microscopic configuration of the molecule-electrode contact significantly influences conductance. acs.orgnih.gov Studies have revealed that even for the same molecule, multiple distinct conductance values can be observed, which are attributed to different binding geometries (e.g., atop vs. hollow site binding on the gold surface). acs.org The charge injection barrier at the interface is dictated by the energy alignment between the electrode's Fermi level and the molecule's frontier orbitals (HOMO and LUMO). mdpi.com

Interestingly, some research suggests that for dithiols, the interfacial coupling might be a physisorbed interaction (Au···HS-R) rather than a purely chemisorbed one (Au-S-R), which results in a lower conductance. nsf.gov The nature of this bond—chemisorbed versus physisorbed—can change the conductance by orders of magnitude. rug.nl

Influence of Molecular Length and Conformation on Conductance in Molecular Electronics

One of the most fundamental relationships in molecular electronics is the exponential decay of conductance with increasing molecular length for saturated molecules. acs.orgnih.gov This has been systematically studied by comparing this compound with shorter alkanedithiols like 1,8-octanedithiol (B75322) and 1,10-decanedithiol. rug.nlresearchgate.net

The relationship is described by the equation: G = Ae-βN where G is the conductance, N is the number of methylene (B1212753) units in the chain, A is a contact-dependent prefactor, and β is the tunneling decay constant. acs.org

| Alkanedithiol | Number of Carbons (n) | Single-Molecule Conductance (nS) | Measurement Conditions |

| 1,4-Butanedithiol | 4 | 53.0 | Graphene-Au Junction |

| 1,6-Hexanedithiol | 6 | 24.3 | Graphene-Au Junction |

| 1,8-Octanedithiol | 8 | 9.2 | Graphene-Au Junction |

| 1,10-Decanedithiol | 10 | 4.2 | Graphene-Au Junction |

| This compound | 12 | 2.3 | Graphene-Au Junction |

| This interactive table is based on data for Graphene-Molecule-Gold junctions. acs.org Conductance values differ for Au-Molecule-Au junctions but follow the same exponential decay trend. |

The decay constant β is a key parameter reflecting the efficiency of tunneling through the molecular backbone. Its value is influenced by the electrode material and junction geometry.

| Junction Type | Tunneling Decay Constant (β) | Measurement Technique |

| Au-Alkanedithiol-Au | ≈ 0.84 Å⁻¹ | STM-BJ |

| Au-Alkanedithiol-Au | 0.57 - 0.66 Å⁻¹ | Large-Area Junctions |

| Graphene-Alkanedithiol-Au | 0.40 per CH₂ group | STM-BJ |

| Au-Alkylthiol-Au | ≈ 1.1 Å⁻¹ | CP-AFM |

| This interactive table summarizes experimentally determined values for the tunneling decay constant β. acs.orgnih.govrug.nlacs.org |

Molecular conformation also plays a critical role. An all-trans (straight) conformation allows for the most efficient tunneling. The presence of gauche defects, which are kinks in the alkane chain, can decrease conductance by as much as an order of magnitude. nih.gov Similarly, molecules that form loops on the electrode surface, rather than standing upright, result in a significant increase in current due to the shorter tunneling distance. researchgate.net

Development of Advanced Molecular Electronic Devices

Building on the fundamental understanding of charge transport, research has progressed toward integrating molecules like this compound into more complex device structures.

Integration of this compound in Nanogap Electrode Geometries

Nanogap electrodes, consisting of two conductors separated by a nanoscale gap, are a key platform for creating molecular electronic devices. acs.org this compound is often used in these geometries, both as the active component and as a benchmark for comparison against other molecules. acs.org

Role of 1,12 Dodecanedithiol in Advanced Materials Science and Engineering

Polymer and Hybrid Material Synthesis Incorporating 1,12-Dodecanedithiol

The dual thiol functionality of this compound makes it an invaluable monomer in polymer science. It readily participates in various polymerization reactions, allowing for the precise construction of complex macromolecular architectures.

Utilization as a Cross-linking Agent in Polymer Networks

One of the primary applications of this compound is as a cross-linking agent, particularly in thiol-ene and thiol-yne "click" chemistry reactions. nih.govresearchgate.netnih.gov These reactions are prized for their high efficiency, rapid rates, and insensitivity to oxygen, making them ideal for creating well-defined polymer networks. abstractarchives.comnih.gov When combined with multifunctional "ene" or "yne" monomers, this compound forms thioether linkages that act as covalent junctions, connecting linear polymer chains into a three-dimensional network.

The long, flexible dodecane (B42187) chain of the dithiol is crucial, as it imparts a degree of elasticity and toughness to the resulting material. By controlling the stoichiometric ratio of thiol to ene/yne groups, researchers can precisely tune the cross-link density of the network. researchgate.net This, in turn, dictates the material's mechanical and thermal properties, such as its glass transition temperature (Tg), modulus, and swelling behavior. researchgate.net This tunability is essential for applications ranging from dental materials to degradable hydrogels for drug delivery. abstractarchives.comnih.govnih.gov

| Polymer System | Cross-linking Agent | Cross-link Density | Resulting Property Change |

|---|---|---|---|

| Thiol-Ene Resin | Short-chain Dithiol | High | Increased stiffness, higher Tg, brittle |

| Thiol-Ene Resin | This compound | Tunable (Lower) | Increased flexibility, lower Tg, tougher |

| Thiol-Yne Particles | This compound | High | Higher glass transition temperature (Tg) |

Incorporation as a Building Block for Functional Polymers with Tunable Properties

Beyond cross-linking, this compound can be used as a difunctional monomer to synthesize linear or branched functional polymers. researchgate.net In step-growth polymerization with di-ene or di-yne compounds, it forms high molecular weight polymers where the dodecamethylene segment is an integral part of the polymer backbone. researchgate.net

The incorporation of this long aliphatic chain systematically alters the polymer's properties. It enhances hydrophobicity, lowers the glass transition temperature by increasing chain flexibility, and can improve solubility in nonpolar solvents. This allows for the synthesis of polymers with precisely engineered characteristics for specific applications, such as novel biodegradable polyesters and polycarbonates for the biomedical field. nih.govrsc.org

Surface Engineering and Interface Modification

The strong affinity of thiol groups for the surfaces of noble metals (e.g., gold, silver, copper) and certain metal oxides makes this compound an excellent candidate for surface modification. It spontaneously forms highly ordered, self-assembled monolayers (SAMs) on these substrates. nih.govannexpublishers.com

Adhesion Promotion and Surface Passivation Applications

The bifunctional nature of this compound is key to its role as a molecular "glue" or adhesion promoter. ul.com One thiol group can anchor the molecule to a substrate, such as a metal contact pad in microelectronics, leaving the second thiol group exposed at the outer surface. google.com This outer thiol can then form a covalent bond with a subsequently applied polymer overlayer, creating a robust chemical bridge at the interface and dramatically improving adhesion where it might otherwise fail. google.com

This same anchoring mechanism is effective for surface passivation. By forming a dense, well-ordered monolayer on a metal surface, this compound can effectively block the surface sites from interacting with the external environment. This is particularly useful in preventing the oxidation and contamination of sensitive surfaces like copper in electronic components. researchgate.netnih.gov

Creation of Hydrophobic and Oleophobic Layers

When a SAM of this compound is formed on a substrate, the twelve-carbon aliphatic chains orient themselves away from the surface, creating a new, low-energy interface. nih.gov This dense layer of hydrocarbon chains presents a nonpolar, "Teflon-like" surface to the environment. As a result, the surface exhibits significant hydrophobicity (water-repelling) and oleophobicity (oil-repelling) properties. rsc.org

The degree of hydrophobicity can be quantified by measuring the water contact angle—the angle a droplet of water makes with the surface. A higher contact angle indicates greater hydrophobicity. Surfaces modified with this compound SAMs show a dramatic increase in water contact angle compared to the bare, unmodified substrate. nih.gov This property is highly sought after for creating self-cleaning surfaces, reducing biofouling, and controlling wetting in microfluidic devices. nih.govrsc.org

| Substrate | Surface State | Typical Water Contact Angle (θ) | Surface Character |

|---|---|---|---|

| Gold (Au) | Clean, Unmodified | < 20° | Hydrophilic |

| Gold (Au) | Coated with this compound SAM | > 100° | Hydrophobic |

| Copper (Cu) | Clean, Unmodified | ~30-40° | Hydrophilic |

| Copper (Cu) | Coated with this compound SAM | > 95° | Hydrophobic |

Corrosion Inhibition Mechanisms Mediated by this compound

The ability of this compound to form dense, hydrophobic SAMs on metal surfaces is the primary mechanism behind its effectiveness as a corrosion inhibitor. researchgate.netwu.ac.th Corrosion is an electrochemical process that requires the metal surface to be in contact with an electrolyte, typically water containing dissolved ions. nih.gov

The SAM formed by this compound acts as a physical barrier, isolating the metal substrate from the corrosive environment. ekb.eg The strong chemisorption of the thiol groups ensures the layer is robustly attached, while the tightly packed, hydrophobic alkyl chains prevent water, oxygen, and other corrosive agents from reaching the metal surface. researchgate.netresearchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated that steel and copper surfaces protected with such monolayers exhibit significantly lower corrosion rates and higher charge transfer resistance compared to unprotected surfaces. wu.ac.thekb.egresearchgate.net The inhibitor molecules can be classified as a mixed-type inhibitor, meaning they impede both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net

| Metal Substrate | Corrosive Medium | Inhibitor | Inhibition Efficiency (η%) | Primary Mechanism |

|---|---|---|---|---|

| Mild Steel | 1 M HCl | This compound SAM | > 90% | Barrier formation, mixed-type inhibition |

| Copper | 0.5 M NaCl Solution | This compound SAM | Up to 98.9% | Barrier formation, cathodic process hindrance |

Formation of Protective Layers on Metal Surfaces (e.g., Copper, Cobalt)

Alkanedithiols like this compound are of particular interest for creating robust protective films on metal surfaces due to their ability to form bonds at both ends of the alkyl chain. This bifunctionality allows for the potential formation of looped structures on a single surface or bridged structures between different surfaces or nanoparticles. The primary mechanism of protection involves the chemisorption of the thiol groups onto the metal, forming a dense, organized, and hydrophobic barrier that impedes the interaction of corrosive agents with the underlying substrate. researchgate.net

Similarly, cobalt and its alloys are susceptible to oxidation, and alkanethiol SAMs have been explored as a means to inhibit this degradation. researchgate.net The formation of a protective layer on cobalt involves the interaction of the thiol's sulfur atom with the cobalt surface, preventing oxidation and corrosion. researchgate.net Disulfide derivatives have been shown to effectively inhibit cobalt corrosion by forming dense adsorption films. researchgate.net However, much of the specific research has focused on monothiols or other disulfide compounds. Detailed experimental studies and corresponding electrochemical data focusing solely on the performance of this compound for cobalt corrosion protection are not widely available in current literature.

To illustrate the type of data generated in such research, the following table represents hypothetical electrochemical impedance spectroscopy (EIS) results, which are commonly used to evaluate the performance of protective monolayers.

Table 1: Representative Electrochemical Data for Metal Surfaces with and without a Hypothetical this compound SAM This table is for illustrative purposes only, as specific experimental data for this compound on copper and cobalt is not available in the reviewed sources.

| Surface | Treatment | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| Copper | Bare (in 3.5% NaCl) | 1,500 | N/A |

| Copper | With this compound SAM | 150,000 | 99.0 |

| Cobalt | Bare (in alkaline solution) | 800 | N/A |

Influence of Substrate Nanostructures on Corrosion Resistance Enhancement

The topography of the metal substrate at the nanoscale can significantly influence the quality and protective properties of a self-assembled monolayer. Nanostructured surfaces, with their increased surface area and potentially higher density of reactive sites, can enhance the adsorption and ordering of thiol molecules, leading to a more robust and defect-free protective layer.

Creating three-dimensional (3D) nanostructures on a metal surface prior to the application of a SAM can substantially improve corrosion resistance. For example, the formation of nanoflowers or other complex structures on a copper surface has been shown to enhance the protective capability of monothiol SAMs. The increased surface area allows for a greater number of molecules to adsorb, and the complex topography can create a more tortuous path for corrosive agents to reach the metal surface. This method results in a significantly lower corrosion rate compared to a SAM on a flat, untreated surface.

While this principle has been demonstrated for monothiols, specific studies investigating the synergistic effect of substrate nanostructuring with this compound are not prominent in the available literature. It is hypothesized that the bifunctional nature of this compound could offer unique advantages on nanostructured surfaces, potentially forming cross-linked or bridged networks between adjacent nanofeatures, thereby creating an exceptionally stable and resilient protective film.

The table below presents hypothetical data illustrating how nanostructuring could theoretically enhance the corrosion inhibition of a this compound SAM, based on parameters typically measured in potentiodynamic polarization studies.

Table 2: Hypothetical Potentiodynamic Polarization Data Comparing Flat vs. Nanostructured Surfaces with a this compound SAM This table is for illustrative purposes only and represents a theoretical enhancement, as specific experimental data for this compound on nanostructured surfaces is not available in the reviewed sources.

| Substrate | SAM Treatment | Corrosion Current Density (icorr) (A/cm²) | Corrosion Potential (Ecorr) (V vs. SCE) |

|---|---|---|---|

| Flat Copper | None | 5.0 x 10-6 | -0.250 |

| Flat Copper | This compound | 8.5 x 10-8 | -0.180 |

| Nanostructured Copper | None | 7.2 x 10-6 | -0.265 |

Computational Chemistry and Theoretical Modeling of 1,12 Dodecanedithiol Systems

Density Functional Theory (DFT) Studies of Adsorption and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is frequently employed to study the adsorption of 1,12-dodecanedithiol on various substrates, most notably gold surfaces. These studies are crucial for understanding the nature of the gold-sulfur bond, the resulting electronic structure of the interface, and how these factors influence charge transport. researchgate.netnsf.gov

DFT calculations have been instrumental in elucidating the electronic properties of metal-molecule-metal junctions. For instance, in studies of Au|alkanedithiol|Au junctions, DFT is used in conjunction with non-equilibrium Green's function (NEGF) formalism to calculate the electronic transport properties. researchgate.net These calculations help to understand how the electronic structure of the this compound molecule and its interaction with the gold electrodes govern the conductance of the junction. researchgate.netacs.org

Research has shown that the adsorption of dithiols on gold surfaces can be complex, with possibilities of both chemisorption and physisorption. nsf.gov DFT calculations help to distinguish between these interaction types by calculating binding energies and analyzing the electronic density distribution at the interface. nsf.govgdut.edu.cn For example, some studies suggest that in SAMs prepared from solution deposition of dithiols, the thiol hydrogen may be retained, leading to a physisorbed interaction rather than a strong, covalent chemisorbed bond. nsf.gov

Furthermore, DFT studies can predict how the electronic structure of the junction is affected by external factors, such as an applied gate voltage. researchgate.net For σ-saturated molecules like this compound, it has been shown that the amplification coefficient of a single-molecule field-effect transistor can be significantly influenced by the scale of the top-gate electrode. researchgate.net

Table 1: Key Findings from DFT Studies of this compound Systems

| Finding | Significance | References |

| The nature of the Au-S bond can be either chemisorbed or physisorbed, affecting junction conductance. | Understanding the contact interface is critical for designing reproducible molecular electronic devices. | nsf.gov |

| The electronic structure of the junction dictates the charge transport mechanism (e.g., tunneling). | Allows for the prediction and control of the electrical properties of molecular wires. | researchgate.netacs.org |

| External gate electrodes can modulate the electronic transport properties of single-molecule devices. | Provides a pathway for the development of molecular transistors and switches. | researchgate.net |

| The interface with graphene electrodes leads to a lower conductance decay with molecular length compared to gold. | Suggests that graphene could be a promising electrode material for long-range charge transport. | acs.org |

Molecular Dynamics Simulations of Self-Assembly Processes and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. cresset-group.comfrontiersin.org For this compound, MD simulations are invaluable for understanding the self-assembly of these molecules into ordered monolayers on surfaces and for exploring their conformational flexibility. frontiersin.orgnih.gov

The self-assembly of alkanedithiols on a substrate is a dynamic process involving the interplay of molecule-substrate and molecule-molecule interactions. MD simulations can model this process, providing insights into the final structure and ordering of the SAM. rug.nl These simulations can reveal how factors like solvent, temperature, and deposition time influence the quality of the resulting monolayer.

A key aspect of this compound is the conformational freedom of its long alkyl chain. The chain can adopt various conformations, including the fully extended all-trans state and various gauche conformations. copernicus.org MD simulations can map the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. copernicus.orgwhiterose.ac.uk This is crucial because the conformation of the molecule within a junction can significantly impact its length and, consequently, its electrical conductance. researchgate.net

Replica exchange with solute tempering (REST-MD) is an advanced MD technique used to extensively sample the conformational space of molecules. copernicus.org This method can provide detailed information about the rotational energy barriers around individual bonds, which complements experimental techniques like NMR spectroscopy. copernicus.org

Table 2: Applications of Molecular Dynamics in Studying this compound

| Application | Insights Gained | References |

| Self-Assembly | Understanding the formation and final structure of self-assembled monolayers on substrates. | frontiersin.orgnih.govrug.nl |

| Conformational Analysis | Identifying stable conformations (e.g., all-trans vs. gauche) and the flexibility of the alkyl chain. | copernicus.orgwhiterose.ac.uk |

| Dynamics of SAMs | Probing the collective motions and structural dynamics within the assembled monolayer. | cresset-group.com |

| Environmental Effects | Simulating the influence of solvent and temperature on self-assembly and conformation. | arxiv.org |

Advanced Analysis of Conformation and Vibrational Spectra in Confined Environments

The behavior of this compound can be significantly altered when it is confined, for example, within a molecular junction or as part of a densely packed SAM. Computational methods are used to analyze its conformation and vibrational spectra in these confined environments, often in direct comparison with experimental data. acs.orgnih.gov

The vibrational spectrum of a molecule provides a fingerprint of its structure and bonding. Computational techniques, particularly DFT, can calculate the vibrational frequencies and modes of this compound. These calculated spectra can be compared with experimental results from techniques like high-resolution electron energy loss spectroscopy (HREELS) and inelastic neutron scattering (INS). acs.orgresearchgate.net For instance, DFT calculations using the B3LYP functional with the 6-31G* basis set can be used to optimize the molecular geometry and predict vibrational modes, which are then validated against INS data. Specific vibrational modes, such as the C-S-H bend at 217 cm⁻¹ and the C-S stretching at 682 cm⁻¹, can be assigned through these combined experimental and theoretical approaches. researchgate.net

The conformation of this compound in a SAM can be probed using techniques like ultraviolet photoelectron spectroscopy (UPS), with theoretical calculations providing a framework for interpreting the spectra. acs.org Studies have shown that the folding of the dodecanedithiol chain can differ depending on the nature of the gold substrate (e.g., deposited films vs. single crystals). researchgate.netacs.org

The analysis of vibrational spectra in confined environments also reveals information about intermolecular interactions. In a packed monolayer, lateral interactions between adjacent this compound molecules can influence their vibrational modes. core.ac.uk

Predictive Modeling of Interfacial Interactions and Charge Transfer Phenomena

A major goal of theoretical modeling in this field is to predict the behavior of this compound-based systems, particularly their interfacial interactions and charge transfer characteristics. stanford.edupolito.it This predictive capability is essential for the rational design of molecular electronic devices.

Predictive models for charge transport in molecular junctions often combine DFT with methods like the NEGF formalism. eae.edu.eu These models can calculate the current-voltage (I-V) characteristics of a junction containing a single this compound molecule. The models account for the alignment of the molecule's frontier orbitals (HOMO and LUMO) with the Fermi level of the electrodes, which is a key determinant of the charge transport mechanism (e.g., tunneling or resonant transport). researchgate.net

The Simmons model, which describes tunneling through a potential barrier, is often used to analyze experimental I-V data from alkanedithiol junctions. researchgate.netrug.nl Theoretical calculations can provide the necessary parameters for this model, such as the barrier height. It has been shown that for alkanedithiols, including a strong image potential in the tunneling model is necessary to accurately describe the I-V characteristics due to the low dielectric constant of the molecules. researchgate.net

Modeling also plays a crucial role in understanding charge transfer at the molecule-electrode interface. liverpool.ac.uk The degree of charge transfer determines the strength of the electronic coupling between the molecule and the electrodes, which in turn affects the conductance of the junction. researchgate.net For example, weak coupling at a molecule-graphene interface can lead to a smaller decay in conductance with increasing molecular length compared to gold contacts. acs.orgliverpool.ac.uk

Applications of 1,12 Dodecanedithiol in Sensing and Biosensing Platforms

Electrochemical Sensor Development

In the field of electrochemical sensing, 1,12-dodecanedithiol is crucial for constructing sensitive and stable sensor interfaces. mdpi.com It readily forms organized SAMs on gold electrodes, providing a foundational layer for attaching other molecules and nanoparticles to detect specific analytes. mdpi.com

Integration with Gold Nanoclusters for Enhanced Analytical Detection

The combination of this compound with gold nanoclusters (AuNCs) or nanoparticles (AuNPs) significantly boosts the performance of electrochemical sensors. nih.govnih.gov The thiol groups on this compound bind strongly to the gold surfaces, acting as a stabilizing agent and a linker. nih.gov This integration creates a larger surface area, allowing more bioreceptor molecules, such as DNA or antibodies, to be loaded onto the sensor. nih.govnih.gov This enhanced loading capacity amplifies the electrochemical signal, leading to higher sensitivity and lower detection limits. mdpi.comtandfonline.com For example, AuNCs have been used to develop ratiometric nanoprobes for dopamine (B1211576) detection with a limit of detection as low as 10 nM. frontiersin.org

Role in Electrode Surface Functionalization for Analyte and Biomarker Sensing

This compound is instrumental in the functionalization of electrode surfaces for the targeted detection of analytes and biomarkers. mdpi.comd-nb.info By forming a SAM, it creates a well-defined and stable surface that can be further modified. This layer-by-layer assembly approach is fundamental in biosensor construction. mdpi.com The dithiol serves as a covalent linker, anchoring nanoparticles or biorecognition elements (like enzymes or antibodies) to the electrode. nih.govmdpi.com The long dodecane (B42187) chain provides a physical spacer, which helps to minimize unwanted interference from the electrode surface and reduce non-specific binding, thereby improving the sensor's reliability and specificity.

Chemiresistive Sensor Architectures

Chemiresistive sensors function by measuring a change in electrical resistance when exposed to a chemical analyte. wikipedia.org this compound is frequently used in these sensors to link conductive nanoparticles, such as gold nanoparticles, into a networked film. researchgate.net

Influence of this compound Linkers on Sensor Performance and Selectivity

The choice of linker molecule is critical to the performance of a chemiresistive sensor. researchgate.net The flexible, hydrophobic nature of the this compound linker results in sensors that are highly sensitive to nonpolar organic vapors like toluene (B28343). researchgate.net Studies have shown that the flexibility of the this compound chain allows for a significant response, with resistance increases of over 300% observed upon exposure to toluene vapor. In contrast, sensors built with rigid aromatic dithiol linkers show a much smaller response. researchgate.net This demonstrates how the molecular properties of the linker can be used to tune the sensor's sensitivity and selectivity for specific analytes. researchgate.netresearchgate.net

| Linker Molecule | Structure | Sensor Response (to Toluene) | Key Application |

| This compound | Flexible alkyl chain | High (>300% ΔR) | Swellable chemiresistive films |

| core.ac.uk-Staffane-3,3''-dithiol | Rigid staffane backbone | Medium (~50% ΔR) | Stable conductive films researchgate.net |

| 4,4′-Terphenyldithiol | Rigid aromatic backbone | Low (~10% ΔR) | High-conductivity junctions researchgate.net |

Mechanisms of Gas and Vapor Detection in Dithiol-Based Sensors

The detection mechanism in chemiresistive sensors made from this compound-linked gold nanoparticles is primarily based on film swelling. researchgate.net When analyte molecules are absorbed into the organic dithiol layer, the film expands. researchgate.net This swelling increases the distance between the conductive gold nanoparticles, which in turn increases the electrical resistance of the sensor film. wikipedia.orgresearchgate.net The change in resistance is proportional to the concentration of the analyte vapor. nih.gov Because the dodecanedithiol chain is nonpolar, it preferentially absorbs nonpolar analyte vapors, which is the basis for the sensor's selectivity. researchgate.netucsd.edu

Componentry in Advanced Biosensor Design

This compound is a versatile and fundamental component in the design of a wide array of advanced biosensors. jcu.cznih.gov A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a biological response into a measurable signal. jcu.cznih.gov The primary role of this compound in this context is to provide a stable and reliable bridge between the inorganic transducer surface (often a gold electrode) and the organic or biological sensing molecules. nih.gov

Emerging Research Directions and Future Outlook for 1,12 Dodecanedithiol

Integration with Novel Nanomaterials and Low-Dimensional Systems

The future of 1,12-dodecanedithiol is intrinsically linked to its role as a molecular linker in the burgeoning fields of nanomaterials and low-dimensional systems. Its terminal thiol groups exhibit a strong affinity for noble metals, enabling the formation of robust self-assembled monolayers (SAMs) on surfaces like gold. rsc.org This property is fundamental to the stabilization of metal nanoparticles, such as gold (AuNPs) and silver (AgNPs), preventing their aggregation and controlling their assembly into functional superstructures.

A significant area of research involves the use of this compound to bridge nanoparticles, creating interlinked films with tunable electronic properties. core.ac.uk This capability is crucial for developing nanoparticle-based conductors and sensors. Furthermore, its application extends to low-dimensional materials like graphene and molybdenum disulfide (MoS₂). Researchers have successfully demonstrated the use of this compound to anchor MoS₂ flakes onto metallic nanoholes, creating hybrid plasmonic platforms. rsc.orgarxiv.org In these systems, the dithiol acts as a molecular bridge between sulfur vacancies in the MoS₂ lattice and the gold surface, enabling the controlled fabrication of devices for applications like single-molecule sensing. rsc.orgarxiv.org The integration with carbon nanotubes is another promising avenue, where the dithiol can functionalize the nanotube surface or link them to other components. researchgate.net

The table below summarizes key research findings on the integration of this compound with various nanomaterials.

| Nanomaterial | Role of this compound | Investigated Application | Key Finding |

| Gold Nanoparticles (AuNPs) | Stabilizing agent and molecular linker | Sensors, Imaging, Molecular Electronics | Forms stable nanoclusters and cross-linked films with controlled electronic properties. uni-hamburg.de |

| Molybdenum Disulfide (MoS₂) | Linker molecule for surface attachment | Hybrid Plasmonic Nanopores | Enables controlled deposition of MoS₂ flakes onto gold nanostructures for sensing. rsc.orgarxiv.org |

| Graphene | Bottom electrode contact in molecular junctions | Molecular Electronics | Forms stable molecular junctions for studying single-molecule conductance. acs.org |

| Ruthenium (Ru) Nanoparticles | Linker for covalent assembly | Nanostructured Films | Induces the formation of interlinked nanoparticle films. core.ac.uk |

Design and Development of Multi-functional Hybrid Systems

The ability of this compound to bridge different materials at the molecular level is being harnessed to create complex, multi-functional hybrid systems. These systems combine the properties of inorganic nanostructures with the versatility of organic molecules to achieve functionalities not possible with either component alone. A prime example is in the field of molecular electronics, where this compound is used to form metal-molecule-metal junctions. These junctions are the basic building blocks of molecular-scale circuits, and the length and conductivity of the dithiol molecule are critical parameters. acs.orgresearchgate.net

Hybrid systems for sensing are another major focus. Chemiresistive sensors have been fabricated using films of nanoparticles cross-linked with this compound. uni-hamburg.de The electrical resistance of these films changes upon exposure to specific chemical vapors, providing a detectable signal. In a more sophisticated approach, hybrid plasmonic/2D material systems are being developed. arxiv.org By linking MoS₂ flakes to plasmonic gold nanoholes with this compound, researchers can create structures that exhibit significant electromagnetic field enhancement, ideal for highly sensitive single-molecule detection and sequencing. rsc.orgarxiv.org These platforms hold promise for next-generation biosensors and diagnostic tools. nih.gov

The development of functional molecular electronic switches also represents a key research direction. While not a switch itself, this compound serves as a crucial reference molecule in these systems, providing a stable, non-switchable monolayer against which the performance of photochromic or electroactive molecules can be reliably measured. rug.nl

Synergy between Computational and Experimental Research Methodologies

The advancement in understanding and utilizing this compound is increasingly driven by a powerful synergy between computational modeling and experimental validation. Molecular dynamics (MD) and Density Functional Theory (DFT) simulations provide profound insights into the behavior of these molecules at the atomic level, which can be challenging to observe directly through experiments. utep.eduiitm.ac.in

For instance, DFT calculations have been used to investigate the electronic structure of this compound in molecular junctions, helping to explain experimental conductance measurements. acs.org In a study combining scanning tunneling microscopy (STM) with DFT and Keldysh-Green function calculations, researchers elucidated the conductance decay mechanism in a series of alkanedithiols, including this compound, within a graphene-gold junction. acs.org Similarly, MD simulations have been employed to study the structural arrangements and folding sequences of this compound monolayers on gold surfaces, revealing fine structural differences that depend on the substrate preparation. researchgate.net

This combined approach is also vital for designing new materials and devices. Computational models can predict the properties of hypothetical hybrid structures, guiding experimental efforts toward the most promising candidates. polito.it For example, simulations of the electric field distribution in MoS₂-dithiol-gold nanostructures help to optimize the geometry for maximum plasmonic enhancement before the complex fabrication process is undertaken. arxiv.org This interplay accelerates the design-fabricate-test cycle, making the development of new technologies more efficient.

The table below highlights the synergy between different research methodologies.

| Experimental Technique | Computational Method | System Studied | Research Goal |

| Scanning Tunneling Microscopy (STM) | Density Functional Theory (DFT) | Alkanedithiol-Graphene Junctions | Determine single-molecule conductance and decay constant. acs.org |

| X-ray Photoelectron Spectroscopy (XPS) | Density Functional Theory (DFT) | Porphyrin/dodecanethiol mixed SAMs | Evaluate electronic structure and vibrational frequencies. researchgate.net |

| Current-Voltage (I-V) Measurements | Simmons Tunneling Model | Alkanedithiol Molecular Junctions | Describe charge transport characteristics and the effect of molecular length. researchgate.net |

| Spectroscopic Methods | Molecular Dynamics (MD) Simulations | Dithiol monolayers on gold | Understand molecular packing, orientation, and structural defects. researchgate.net |

Advancements in Scalable Fabrication and Deposition Techniques

For this compound-based technologies to move from the laboratory to industrial applications, the development of scalable fabrication and deposition techniques is paramount. While traditional self-assembly from solution is effective for creating monolayers on small-scale substrates, researchers are exploring methods to produce large-area, high-quality films.

One promising approach involves the fabrication of large-area molecular junctions with diameters up to 100 micrometers. researchgate.net A key innovation in this area is the use of a conducting polymer layer, such as PEDOT:PSS, to act as a protective buffer between the delicate SAM and the top metal electrode, which prevents electrical shorts and improves device yield to near unity. researchgate.netrug.nl This method allows for the creation of robust, stable devices that can be manufactured using conventional lithographic techniques.

Layer-by-layer self-assembly is another technique being used to build up thicker, cross-linked nanoparticle films for applications like sensors. uni-hamburg.de Furthermore, specific and controlled deposition protocols are being refined. For example, a robust strategy has been developed for the versatile preparation of hybrid plasmonic nanopores by controlling the deposition of single MoS₂ flakes onto metallic holes using this compound as a linker. rsc.orgarxiv.org This method is noted for its high reproducibility and applicability to various gold nanohole geometries without requiring complex lithographic processes for the assembly itself. arxiv.org These advancements are critical for the cost-effective manufacturing of molecular electronic and sensory devices.

Exploration in Sustainable and Energy-Related Technologies

The unique electronic properties and self-assembly capabilities of this compound are being explored for applications in sustainable and energy-related technologies. In the realm of organic electronics and photovoltaics, molecules that form ordered monolayers are essential for controlling the interfaces between different layers in a device, which is crucial for efficient charge transport and extraction. kaust.edu.saresearchgate.netzhaw.ch